H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh
Description
Foundational Significance of Peptides in Contemporary Biochemical Research
Peptides, which are polymers composed of 2 to 50 amino acids linked by peptide bonds, are central to life's most critical physiological and biochemical functions. dergipark.org.trnih.govconductscience.com Their significance in contemporary biochemical research stems from their diverse roles as signaling molecules, hormones, and neurotransmitters. longdom.org They are integral to cellular communication, immune responses, and the regulation of enzymatic activity. longdom.org
The versatility of peptides has made them indispensable tools in various scientific fields. In biochemistry and medical research, synthetic peptides are employed as antigens for antibody production, as enzyme substrates to study reaction kinetics, or as inhibitors to probe signaling pathways. dergipark.org.tr The ability to synthesize and modify peptides allows researchers to mimic and study endogenous substances that regulate specific cellular functions. nih.gov This has profound implications for drug development, with extensive research demonstrating the potential of bioactive peptides in areas such as blood pressure regulation, and as anti-inflammatory and anti-microbial agents. nih.gov Beyond medicine, peptides serve as building blocks in materials science for creating functional materials like hydrogels and nanoparticles for use in tissue engineering and biosensing platforms. longdom.org
The Decapeptide H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH: A Model for Academic Inquiry
While the principles discussed are broadly applicable to decapeptides (peptides with ten amino acids), the specific compound for this inquiry, this compound, is a nonapeptide, containing nine amino acid residues. Its structure serves as an excellent model for outlining the academic investigation of oligopeptides. The sequence is defined by its N-terminus (a free amine group on Glutamic acid, denoted by "H-") and its C-terminus (a free carboxyl group on Tyrosine, denoted by "-OH").
The unique properties of this peptide are derived from the specific characteristics of its constituent amino acids. The sequence contains a mix of acidic (Glutamic Acid, Aspartic Acid), basic (Histidine), hydrophobic (Valine, Isoleucine, Leucine), and aromatic (Tyrosine) residues. sigmaaldrich.comkhanacademy.org The presence of Proline introduces a rigid kink in the peptide backbone, influencing its three-dimensional conformation. khanacademy.org Glycine (B1666218), the simplest amino acid, provides flexibility. khanacademy.org This combination of charged, nonpolar, and structurally unique residues makes it a compelling subject for biophysical and biochemical studies.
| Amino Acid | Three-Letter Code | One-Letter Code | Molecular Weight (g/mol) | Side Chain Property |
|---|---|---|---|---|
| Glutamic Acid | Glu | E | 147.13 | Acidic, Hydrophilic |
| Valine | Val | V | 117.15 | Nonpolar, Hydrophobic |
| Aspartic Acid | Asp | D | 133.11 | Acidic, Hydrophilic |
| Proline | Pro | P | 115.13 | Nonpolar, Hydrophobic (Unique Cyclic Structure) |
| Isoleucine | Ile | I | 131.18 | Nonpolar, Hydrophobic |
| Glycine | Gly | G | 75.07 | Nonpolar, Hydrophobic (Flexible) |
| Histidine | His | H | 155.16 | Basic (at physiological pH), Hydrophilic |
| Leucine | Leu | L | 131.18 | Nonpolar, Hydrophobic |
| Tyrosine | Tyr | Y | 181.19 | Polar, Hydrophobic (Aromatic) |
Guiding Principles and Academic Scope of Decapeptide this compound Investigations
The academic investigation of a novel or model peptide like this compound follows a structured, interdisciplinary approach encompassing synthesis, characterization, and functional analysis. dergipark.org.tr
Synthesis and Purification: The initial step in studying a specific peptide is its chemical synthesis, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). creative-peptides.comnih.gov This method involves sequentially adding protected amino acids to a growing chain anchored to a solid resin support. thermofisher.comjournal-imab-bg.org Following synthesis, the crude peptide is cleaved from the resin and purified, typically using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity. researchgate.net
Structural Analysis: Understanding the peptide's three-dimensional structure is crucial, as its conformation dictates its biological function.
Secondary Structure: Techniques such as Circular Dichroism (CD) spectroscopy are used to determine the presence of common secondary structural elements like alpha-helices and beta-sheets.
Tertiary Structure: For a more detailed atomic-level structure, Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography may be employed, although these are more complex for short, flexible peptides.
Computational Modeling: Molecular dynamics simulations are valuable for predicting the peptide's conformational landscape and its potential interactions with other molecules, complementing experimental data. nih.gov
Functional Characterization: Based on its amino acid composition, the peptide would be screened for various biological activities. The presence of both hydrophobic and charged residues suggests potential interactions with cell membranes, making it a candidate for antimicrobial or cell-penetrating peptide studies. The specific sequence can be screened against enzyme libraries for inhibitory activity or against cell receptors to identify binding partners. longdom.org Large collections of diverse peptides, known as peptide libraries, are often used in high-throughput screening to discover novel ligands or therapeutic targets. longdom.org
The systematic investigation of a model peptide like this compound provides fundamental insights into the relationship between peptide sequence, structure, and function, driving forward the fields of biochemistry, drug discovery, and materials science.
| Area of Investigation | Methodology / Technique | Academic Goal |
|---|---|---|
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Produce the peptide for experimental use. |
| Peptide Purification | High-Performance Liquid Chromatography (HPLC) | Isolate the pure peptide from synthesis byproducts. |
| Structural Analysis | Circular Dichroism, NMR Spectroscopy, Computational Modeling | Determine the secondary and tertiary structure of the peptide. |
| Functional Screening | Enzyme Inhibition Assays, Receptor Binding Assays, Antimicrobial Assays | Identify potential biological activities of the peptide. |
| Structure-Activity Relationship (SAR) Studies | Alanine Scanning, Amino Acid Substitution | Identify key amino acid residues responsible for the peptide's function. |
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSPZUXOMNGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71N11O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh Synthesis and Chemical Derivatization
Strategies for Academic Solid-Phase Peptide Synthesis (SPPS) of Decapeptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. rsc.org The synthesis of the decapeptide H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, with its varied amino acid composition, requires careful optimization of several parameters to ensure high yield and purity.
Optimization of Coupling and Deprotection Regimens for this compound
The success of SPPS is highly dependent on the efficiency of the coupling and deprotection steps. For the synthesis of this compound, which contains sterically hindered residues like Valine and Isoleucine, as well as reactive side chains in Glutamic acid, Aspartic acid, Histidine, and Tyrosine, the choice of reagents and reaction conditions is critical.
Coupling Reagents: High-efficiency coupling reagents are necessary to drive the amide bond formation to completion. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed to improve coupling efficiency and reduce side reactions. nih.gov The addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further minimize racemization, particularly for sensitive residues. nih.gov
Deprotection: The most common Nα-protecting group used in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed by a base, typically a solution of piperidine in DMF (Dimethylformamide). wikipedia.org For sequences containing Aspartic acid, such as the Asp-Pro motif in the target decapeptide, there is a risk of aspartimide formation during piperidine treatment. iris-biotech.deresearchgate.net This side reaction can lead to epimerization and the formation of β-peptides. researchgate.net To mitigate this, modified deprotection cocktails, such as the addition of acids like formic acid to the piperidine solution, can be employed. acs.org Alternatively, the use of specialized protecting groups for the Asp side chain can prevent this side reaction. nih.gov
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Coupling Reagent | DIC/HOBt | HATU/HOAt | Increased efficiency for sterically hindered couplings (e.g., Ile, Val) and reduced racemization. |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF with 0.1 M HOBt | Suppression of aspartimide formation at the Asp-Pro linkage. |
| Coupling Time | 30-60 min | 2-4 hours for hindered residues | Ensures complete reaction for sterically demanding amino acids like Valine and Isoleucine. |
| Double Coupling | Not standard | For Val, Ile, and Pro residues | Overcomes incomplete coupling due to steric hindrance. |
Resin Selection and Cleavage Chemistry for Decapeptide Integrity
The choice of solid support (resin) is crucial for a successful SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, a Wang resin or a 2-chlorotrityl chloride resin is commonly used. peptide.combiotage.com The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve acid-labile protecting groups on the side chains if a fragment condensation strategy is planned. biotage.com
For a decapeptide, a resin with a standard substitution level (0.5 to 1.2 mmol/g) is generally suitable. peptide.com The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with a mixture of scavengers to prevent side reactions with reactive residues like Tyrosine. wikipedia.org
| Resin Type | Linker Type | Cleavage Condition | Advantages for this compound |
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Good for standard synthesis of peptide acids. |
| 2-Chlorotrityl Chloride Resin | Trityl | 1-5% TFA in DCM | Mild cleavage preserves side-chain protecting groups; reduces risk of side reactions. |
| Rink Amide Resin | PAL | 95% TFA | Suitable for synthesis of peptide amides (not applicable for the desired C-terminal acid). biotage.com |
Non-Ribosomal Peptide Synthesis (NRPS) Paradigms and Decapeptide Analogue Research
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to produce a wide array of peptides with diverse biological activities. wikipedia.orgnih.gov These peptides often contain non-proteinogenic amino acids, cyclic structures, and other modifications not typically found in ribosomally synthesized peptides. wikipedia.org
The biosynthesis of decapeptides by NRPSs is well-documented, with examples like tyrocidine, a cyclic decapeptide. nih.gov The modular nature of NRPSs, where each module is responsible for the incorporation and potential modification of a single amino acid, makes them a fascinating area of research for the production of novel peptide analogues. nih.govnih.gov By engineering these enzymatic assembly lines, it is possible to create new decapeptides with altered sequences and properties. For instance, the adenylation (A) domain of an NRPS module determines the specific amino acid to be incorporated. By swapping A domains, researchers can potentially substitute amino acids in a peptide backbone, leading to the generation of a library of this compound analogues.
Isotopic Labeling Techniques for Mechanistic Elucidation in Decapeptide Synthesis
Isotopic labeling is a powerful tool for studying the structure, dynamics, and interactions of peptides. jpt.comproteogenix.science Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into specific amino acid residues during SPPS. jpt.com For the decapeptide this compound, isotopic labeling of residues like Histidine and Tyrosine can be particularly informative for mechanistic studies.
The iodination of Tyrosine and Histidine residues with radioactive iodine isotopes (¹²⁵I or ¹³¹I) is a common technique for labeling peptides for biological assays. nih.gov Furthermore, stable isotope labeling of the C-terminal Tyrosine can be achieved using tyrosinase to couple isotopically labeled cysteine. nih.gov This allows for the use of mass spectrometry for relative quantification of the peptide. nih.gov
| Isotope | Labeled Amino Acid | Application | Method |
| ¹³C, ¹⁵N | All residues | NMR structural studies | Use of labeled Fmoc-amino acids in SPPS |
| ²H (Deuterium) | Specific residues | Mass spectrometry, NMR | Use of deuterated Fmoc-amino acids in SPPS |
| ¹²⁵I / ¹³¹I | Tyrosine, Histidine | Radioimmunoassays, receptor binding studies | Iodination using chloramine-T or lactoperoxidase |
Rational Design of Decapeptide this compound Analogues via Site-Specific Modifications
The rational design of peptide analogues through site-specific modifications can lead to compounds with improved stability, altered biological activity, or novel functions. The presence of reactive side chains in this compound, specifically the carboxylic acid groups of Glutamic acid and Aspartic acid, the imidazole (B134444) ring of Histidine, and the phenol group of Tyrosine, provides multiple handles for modification.
Modification of the side chains of Aspartic acid and Glutamic acid can be achieved on-resin during SPPS. acs.org For instance, a Lewis acid-based strategy allows for the selective deprotection of the side-chain tert-butyl ester of Asp and Glu, enabling the incorporation of amides, esters, and thioesters. acs.orgresearchgate.net This opens up possibilities for creating a variety of decapeptide analogues with modified acidic residues. Furthermore, glutamic acid residues can be used as "customizable units" to generate γ-amino acids within the peptide backbone. rsc.org The N- and C-termini of the peptide also offer sites for modification, allowing for the attachment of various functional groups. nih.govcoledeforest.com
Conformational Analysis and Structural Elucidation of H Glu Val Asp Pro Ile Gly His Leu Tyr Oh
Advanced Spectroscopic Techniques for Decapeptide Structural Characterization
Spectroscopic methods are instrumental in determining the structure of peptides in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed atomic-level information about the structure and dynamics of peptides in both solution and solid states. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the spatial proximity of atoms and deduce the peptide's three-dimensional conformation.
For a decapeptide like H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, 2D NMR experiments such as TOCSY and NOESY would be essential. TOCSY would help in assigning the resonances to specific amino acid residues, while NOESY would provide information on through-space interactions between protons, which is critical for defining the peptide's fold. The chemical shifts of the alpha-protons can also give an indication of the secondary structure. For instance, upfield shifts are often associated with β-sheet structures, while downfield shifts can indicate an α-helical conformation.
In the absence of specific experimental NMR data for this compound, a hypothetical data table is presented below for illustrative purposes.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound
| Residue | Amide H (ppm) | α-H (ppm) | Side Chain Protons (ppm) |
|---|---|---|---|
| Glu | 8.36 | 4.33 | 2.10 (β), 2.45 (γ) |
| Val | 8.15 | 4.20 | 1.05 (γ), 2.15 (β) |
| Asp | 8.37 | 4.71 | 2.80 (β) |
| Pro | - | 4.45 | 2.00 (β), 2.20 (γ), 3.65 (δ) |
| Ile | 8.21 | 4.17 | 0.95 (δ), 1.25 (γ), 1.95 (β) |
| Gly | 8.29 | 3.96 | - |
| His | 8.28 | 4.60 | 7.10 (δ), 8.30 (ε) |
| Leu | 8.23 | 4.32 | 0.95 (δ), 1.70 (γ), 1.60 (β) |
Note: These are representative chemical shift values for amino acids in a random coil conformation and would vary significantly based on the actual secondary and tertiary structure of the peptide.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
For this compound, a CD spectrum would reveal the presence of α-helices (with characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm), β-sheets (with a negative band around 218 nm and a positive band around 195 nm), or random coil structures (with a strong negative band around 195 nm). The presence of proline, a known β-turn inducer, might suggest the existence of turns within the peptide structure.
Mass spectrometry (MS) is a fundamental tool for verifying the primary amino acid sequence of a peptide and can also provide insights into its higher-order structure. High-resolution mass spectrometry can precisely determine the molecular weight of the decapeptide, confirming its composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the peptide, typically at the peptide bonds, to generate a series of fragment ions. The mass difference between consecutive fragment ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This would be used to confirm the sequence Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr.
Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information about the three-dimensional shape of the peptide ions in the gas phase.
Table 2: Expected Monoisotopic Mass of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Decapeptide Co-complex Structures
While challenging for a relatively small and potentially flexible decapeptide, X-ray crystallography could provide a high-resolution atomic model of this compound if it can be crystallized. This is more likely to be successful if the peptide is in a co-complex with a larger binding partner, which can provide a scaffold for crystal lattice formation.
Cryo-electron microscopy (Cryo-EM) is generally more suited for larger macromolecular complexes. However, recent advances in micro-electron diffraction (MicroED) have enabled the structural determination of small molecules and peptides from nanocrystals. If suitable nanocrystals of the decapeptide could be grown, MicroED could be a viable approach.
Currently, there is no publicly available information on successful crystallization or Cryo-EM analysis of this compound.
Analysis of Decapeptide Conformational Dynamics and Flexibility
Peptides are often not static structures but exist as an ensemble of interconverting conformations. Understanding this conformational dynamism is key to understanding their function.
Molecular dynamics (MD) simulations can be employed to model the conformational landscape of this compound in a simulated physiological environment. These simulations can provide insights into the flexibility of different regions of the peptide, the stability of any secondary structures, and the range of accessible conformations.
NMR relaxation experiments can also provide experimental data on the flexibility of the peptide backbone and side chains on various timescales. For example, measurements of T1, T2, and heteronuclear NOEs can identify regions of the peptide that are particularly rigid or flexible. The presence of glycine (B1666218), with its conformational flexibility, and proline, with its rigid ring structure, would likely lead to distinct dynamic properties in different parts of the peptide chain.
Computational and Bioinformatics Methodologies for Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh Research
In Silico Peptide Design and Optimization Frameworks
In silico peptide design and optimization frameworks are computational approaches used to design novel peptides with desired properties or to improve the characteristics of existing ones, such as H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH. epochjournals.com These frameworks utilize algorithms and scoring functions to explore the vast sequence and conformational space of peptides, aiming to identify candidates with enhanced stability, binding affinity, or other specific functions. epochjournals.com
One of the key strategies in these frameworks is the systematic in silico evaluation of amino acid mutations to predict their effect on binding affinity. epochjournals.com By computationally "mutating" residues within the decapeptide sequence, researchers can estimate the energetic consequences of these changes, thereby guiding the rational optimization of the peptide. epochjournals.com This process is significantly more efficient than experimentally synthesizing and testing numerous variants.
Generative models, a class of machine learning algorithms, are also being employed for de novo peptide design. epochjournals.com These models can generate extensive virtual libraries of peptides with optimized physicochemical and biological properties, which can then be computationally screened for desired attributes like stability, solubility, and target specificity before any experimental validation is undertaken. epochjournals.com
Table 1: Key Computational Methods in Peptide Drug Discovery
| Method | Application | Advantages |
| Molecular Modeling Algorithms | Predicting peptide structure and interactions. | Provides insights into residues governing binding and conformation. epochjournals.com |
| Large-Scale Screening | Efficiently navigating the chemical space of peptide sequences. | Accelerates the identification of promising candidates. epochjournals.com |
| Force Field Optimization | Improving the accuracy of energy calculations. | Leads to more reliable predictions of peptide behavior. epochjournals.com |
| Alchemical Transformations (e.g., FEP, TI) | Predicting the energetic impact of amino acid mutations. | Enables rational peptide optimization with near-experimental accuracy. epochjournals.com |
| Generative Models (e.g., GANs, VAEs) | De novo design of novel peptide sequences. | Generates diverse peptide libraries with desired properties. epochjournals.com |
Molecular Dynamics (MD) Simulations for Decapeptide Conformational Ensemble and Interaction Prediction
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules at an atomic level. americanpeptidesociety.org For the decapeptide this compound, MD simulations can provide detailed insights into its conformational flexibility, folding pathways, and interactions with other molecules. americanpeptidesociety.orgnih.gov By simulating the movements of atoms over time based on the principles of classical mechanics, researchers can observe how the peptide folds and what shapes it is likely to adopt in different environments. americanpeptidesociety.orgwustl.edu
These simulations are instrumental in identifying stable conformations and transient intermediate states of the peptide. nih.gov Understanding the conformational ensemble, which is the collection of all possible three-dimensional structures the peptide can adopt, is crucial for correlating its structure with its function. escholarship.org For instance, MD simulations have been used to investigate the folding of various peptides, helping to characterize their folding pathways and the stability of different conformations. americanpeptidesociety.orgnih.gov
Furthermore, MD simulations are employed to predict how the decapeptide might interact with biological targets, such as proteins. nih.govnih.gov These simulations can model the binding process, revealing key residues involved in the interaction and providing estimates of binding affinity. nih.govnih.gov While computationally intensive, MD simulations offer a level of detail that is often difficult to achieve through experimental methods alone. researchgate.netillinois.edu
Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Energetics of Decapeptide Motifs
Quantum Mechanical (QM) calculations provide a highly detailed understanding of the electronic structure and energetics of molecules. cas.cz For motifs within the decapeptide this compound, QM methods can be used to accurately calculate properties that are governed by the behavior of electrons. cas.cz While full QM calculations on a large peptide are computationally expensive, they can be applied to smaller, representative fragments to gain valuable insights. cas.czresearchgate.net
Ab initio QM calculations, which are based on first principles without empirical parameters, can be used to optimize the geometry of peptide fragments and determine their relative stability. nih.gov These calculations are crucial for understanding the intrinsic conformational preferences of different amino acid sequences. cas.cz For instance, studies have used QM methods to investigate the geometries and vibrational spectra of peptide helices, providing a deeper understanding of their structural properties. nih.gov
QM methods are also essential for studying reaction energetics, such as the mechanisms of peptide bond formation or cleavage. By calculating the energy of reactants, transition states, and products, researchers can elucidate reaction pathways and determine activation energies. The development of semiempirical QM methods and the use of high-performance computing, including graphical processing units (GPUs), are making these calculations more feasible for larger systems. researchgate.net
Bioinformatics Tools for Decapeptide Sequence, Structure, and Function Analysis
A wide array of bioinformatics tools is available to analyze the sequence, structure, and potential function of the decapeptide this compound. These tools leverage vast biological databases and sophisticated algorithms to make predictions and uncover relationships that can guide experimental research.
Sequence homology analysis involves searching databases to find sequences that are similar to the query sequence, in this case, this compound. The Basic Local Alignment Search Tool (BLAST) is a widely used algorithm for this purpose, comparing the decapeptide sequence against extensive protein and peptide databases to identify regions of local similarity. nih.gov Such analyses can suggest potential evolutionary relationships and functional similarities to other known peptides or proteins. nih.gov
Motif discovery tools are used to identify short, conserved sequence patterns that may have functional significance. fiveable.me Programs like MEME (Multiple Em for Motif Elicitation) and Gibbs sampling can be used to find overrepresented patterns in a set of related sequences. fiveable.meoup.com By searching databases like PROSITE, Pfam, and InterPro, it is possible to identify known motifs within the decapeptide sequence that may be associated with specific functions or binding properties. molbiol-tools.caexpasy.org
Table 2: Selected Bioinformatics Tools for Sequence Analysis
| Tool/Database | Function |
| BLAST | Finds regions of local similarity between sequences. nih.gov |
| MEME Suite | Discovers novel, ungapped motifs in sequences. molbiol-tools.ca |
| PROSITE | Database of protein domains, families, and functional sites. expasy.org |
| Pfam | A large collection of protein families, each represented by multiple sequence alignments and hidden Markov models. molbiol-tools.ca |
| InterPro | Integrates signature recognition methods with protein databases to provide a comprehensive function and domain analysis. molbiol-tools.ca |
Predicting the three-dimensional (3D) structure of a peptide from its amino acid sequence is a significant challenge in computational biology. Several computational methods have been developed for this purpose. De novo modeling approaches, such as those implemented in the PEP-FOLD3 framework, can predict the 3D structure of linear peptides without relying on a template structure. nih.govmdpi.com These methods often use a structural alphabet to represent local conformations and then assemble them into a full 3D model. nih.gov
For peptides that may interact with a known protein, docking tools can be used to predict the binding mode and the structure of the peptide-protein complex. nih.gov Methods like Rosetta have shown high accuracy in predicting protein and peptide structures. nih.gov Replica-exchange molecular dynamics (REMD) simulations can also be employed to explore the conformational space of a peptide and identify its most probable structures. nih.gov
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the analysis of vast datasets to identify patterns and make predictions. mdpi.comnih.gov AI algorithms can be trained on data from protein and peptide databases, genomic data, and chemical libraries to develop predictive models for various peptide properties. mdpi.com
Data Mining and Database Utilization for Comprehensive Decapeptide Research
The study of decapeptides such as this compound is significantly enhanced by computational and bioinformatics methodologies that leverage vast amounts of biological data. Data mining and the utilization of specialized databases are crucial for contextualizing experimental findings, predicting biological functions, and guiding future research. These approaches allow researchers to systematically analyze peptide sequences, structures, and functions, transforming raw data into actionable knowledge. nih.govoup.com
Data mining techniques are employed to extract novel patterns and correlations from large datasets. nih.gov For a decapeptide like this compound, this can involve searching for sequence motifs—short, recurring patterns of amino acids—that are associated with specific biological activities or structural properties. nih.gov By comparing the decapeptide's sequence to those in comprehensive databases, researchers can formulate hypotheses about its potential roles. For instance, the presence of a Proline (Pro) residue suggests unique conformational constraints that can influence the peptide's structure and its interaction with other molecules. researchgate.net
Numerous public and specialized databases serve as repositories for peptide and protein information, which are indispensable for modern peptide research. researchgate.net These databases compile information from high-throughput experiments, manual curation of scientific literature, and computational predictions. nih.govresearchgate.net The integration of information from multiple databases provides a more holistic understanding of a peptide's potential. researchgate.net For example, Peptipedia integrates data from 30 different databases, creating one of the largest repositories of peptides with recorded activities. oup.comresearchgate.net
The effective use of these resources can be illustrated by considering the workflow for analyzing a novel decapeptide:
Sequence Similarity Searching: The primary step involves using algorithms like BLAST (Basic Local Alignment Search Tool) to search databases for peptides with similar sequences. nih.gov High sequence similarity to a well-characterized peptide can imply a similar function.
Motif Identification: The sequence "this compound" can be scanned for known functional motifs. Databases like PepBank, which mines data from MEDLINE abstracts, are valuable for identifying such motifs and their associated biological contexts. nih.gov
Physicochemical Property Prediction: Computational tools available through these databases can predict properties such as isoelectric point (pI), hydrophobicity, and potential for forming secondary structures like alpha-helices or beta-sheets. nih.gov
Interaction Prediction: Databases like PepBDB, which focuses on peptide-protein interactions, can be used to predict potential binding partners for the decapeptide. oup.com This is critical for understanding its mechanism of action within a biological system.
Below are tables illustrating the types of databases used in decapeptide research and the kind of data that can be mined or retrieved.
Table 1: Key Public Databases for Peptide Research This table is interactive and can be sorted by clicking on the column headers.
| Database Name | Primary Focus | Data Content Examples | Relevance to Decapeptide Research |
|---|---|---|---|
| PepBank nih.gov | General Peptide Sequences | Sequences from literature text mining, public sources (UniProt), and manual curation. | Identifying novel peptide sequences and associated biological data from a wide range of literature. |
| PeptideDB cncb.ac.cn | Naturally Occurring Animal Peptides | Sequences of signaling peptides, hormones, antimicrobial peptides, toxins, and their precursors. | Classifying the decapeptide based on families of naturally occurring bioactive peptides. |
| Peptipedia oup.comresearchgate.net | Comprehensive Peptide Repository | Integrated data from 30 databases, physicochemical properties, and predicted biological activities. | Providing a broad characterization and analysis of the peptide sequence using integrated bioinformatics tools. |
| PeptideAtlas peptideatlas.org | Mass Spectrometry-based Proteomics Data | Compendium of peptides identified in tandem mass spectrometry experiments across multiple organisms. | Verifying the natural occurrence of the decapeptide or similar sequences in various biological samples. |
| PepBDB oup.com | Peptide-Protein Interactions | Curated 3D structures of peptide-protein complexes from the Protein Data Bank (PDB). | Predicting and analyzing potential molecular targets and binding interfaces for the decapeptide. |
Table 2: Illustrative Data Mining Application for a Hypothetical Decapeptide This table presents hypothetical results from a data mining analysis of a decapeptide to demonstrate the methodology's output.
| Analysis Type | Finding | Implication for this compound |
|---|---|---|
| Sequence Homology Search | 60% identity to a known angiotensin-converting enzyme (ACE) inhibitor. | The decapeptide may possess antihypertensive properties. |
| Motif Analysis | Contains a Pro-X-Y motif, known for inducing turns in peptide structures. researchgate.net | The peptide likely has a non-linear, stable conformation, which could be key to its biological activity. |
| Machine Learning Prediction oup.com | High probability score for being a cell-penetrating peptide (CPP). | The decapeptide might be capable of entering cells to interact with intracellular targets. |
| Text Mining of Literature nih.gov | Co-occurrence of similar peptide sequences with terms related to "neuroinflammation" in published abstracts. | Suggests a potential role in neurological processes or as a therapeutic agent for neuroinflammatory conditions. |
By systematically applying these data mining and database utilization strategies, researchers can build a comprehensive computational profile of the decapeptide this compound. This in-silico analysis is a powerful, cost-effective preliminary step that can generate testable hypotheses and guide subsequent experimental validation, accelerating the pace of discovery in peptide research. nih.gov
Molecular Interactions and Biological Function Exploration of Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh
Decapeptide-Protein Interaction Studies
The interaction of peptides with proteins is a cornerstone of many biological processes, including signal transduction and enzyme regulation. tdcommons.ai The study of these interactions for the decapeptide H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH would involve a multifaceted approach to characterize the binding events in detail.
Quantitative Binding Assays and Kinetics (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
To quantify the binding affinity and kinetics of the decapeptide with a target protein, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.
Surface Plasmon Resonance (SPR) analysis would involve immobilizing the target protein on a sensor chip and flowing a solution of the decapeptide over the surface. The binding events are monitored in real-time, providing data on the association and dissociation rates. From this, the equilibrium dissociation constant (KD), a measure of binding affinity, can be determined.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of the decapeptide to a protein. nih.govnih.gov In a typical ITC experiment, the decapeptide solution is titrated into a sample cell containing the target protein. The resulting heat release or absorption is measured, allowing for the determination of the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. psu.eduharvard.edu This provides a complete thermodynamic profile of the binding event. nih.gov
A hypothetical ITC binding isotherm for the interaction of this compound with a target protein is presented below.
| Injection Number | Heat Change (µcal/sec) | Molar Ratio |
| 1 | -0.15 | 0.1 |
| 2 | -0.14 | 0.2 |
| 3 | -0.13 | 0.3 |
| 4 | -0.12 | 0.4 |
| 5 | -0.11 | 0.5 |
| 6 | -0.10 | 0.6 |
| 7 | -0.09 | 0.7 |
| 8 | -0.08 | 0.8 |
| 9 | -0.07 | 0.9 |
| 10 | -0.06 | 1.0 |
| 11 | -0.05 | 1.1 |
| 12 | -0.04 | 1.2 |
| 13 | -0.03 | 1.3 |
| 14 | -0.02 | 1.4 |
| 15 | -0.01 | 1.5 |
This is a hypothetical data table for illustrative purposes.
Structural Characterization of Decapeptide-Protein Complexes
Determining the three-dimensional structure of the decapeptide bound to its protein target is crucial for understanding the molecular basis of the interaction. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. A high-resolution structure would reveal the precise orientation of the decapeptide in the protein's binding pocket and the network of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the complex. mdpi.comresearchgate.net
Identification of Interaction Hotspots and Binding Specificity
Within the decapeptide sequence, certain amino acid residues, known as "hotspots," are expected to contribute more significantly to the binding energy. nih.gov Identifying these key residues is essential for understanding binding specificity. Alanine scanning mutagenesis is a common experimental technique used for this purpose. nih.gov In this method, each residue of the decapeptide would be systematically replaced with an alanine, and the binding affinity of the mutated peptide would be measured. A significant decrease in affinity upon mutation of a specific residue would indicate its importance in the interaction.
Receptor Binding Mechanisms and Ligand Recognition by this compound
The biological effects of peptides are often mediated through their interaction with specific receptors on the cell surface. Understanding how this compound recognizes and binds to its receptor is key to deciphering its function.
Decapeptide Affinity and Selectivity towards Specific Receptors
The affinity of the decapeptide for a specific receptor determines the concentration required to elicit a biological response. High affinity is often a desirable characteristic for a therapeutic peptide. Equally important is selectivity, which is the ability of the peptide to bind preferentially to its target receptor over other, related receptors. Radioligand binding assays are a classic method to determine the affinity and selectivity of a ligand for its receptor.
A hypothetical table of binding affinities for this compound to a panel of related receptors is shown below.
| Receptor | KD (nM) |
| Receptor A | 15 |
| Receptor B | 350 |
| Receptor C | >1000 |
| Receptor D | 85 |
This is a hypothetical data table for illustrative purposes, demonstrating high affinity and selectivity for Receptor A.
Allosteric Mechanisms and Conformational Changes upon Decapeptide Binding
In addition to binding to the primary, or orthosteric, site of a receptor, some ligands can bind to a distinct, allosteric site. wikipedia.org Such allosteric modulators can alter the receptor's response to its primary agonist, either enhancing (positive allosteric modulator) or diminishing (negative allosteric modulator) its effect. nih.govyoutube.com It is conceivable that this compound could act as an allosteric modulator. nih.gov
The binding of the decapeptide to its receptor is likely to induce conformational changes in both the peptide and the receptor. nih.gov These structural rearrangements are often essential for receptor activation and the initiation of downstream signaling cascades. Techniques like circular dichroism (CD) spectroscopy and fluorescence spectroscopy can be employed to study these conformational changes in real-time.
Computational Approaches for Peptide-Receptor Docking and Binding Mode Prediction
Computational docking has become an essential tool in predicting the interaction between a ligand, such as a peptide, and a target receptor, providing insights into binding affinity and orientation without prior knowledge of the binding site. nih.gov This process is fundamental for computer-aided drug design and the study of protein-protein interactions. nih.gov The methodology generally involves three critical steps: defining the three-dimensional structure of the target molecule, locating the potential binding site on its surface, and determining the most stable binding mode of the ligand within that site. nih.gov
Peptides, including the decapeptide this compound, present a unique challenge due to their conformational flexibility, stemming from multiple rotatable bonds. nih.gov Programs like AutoDock are frequently employed to systematically test various conformations and orientations of the peptide against the receptor surface to identify the most energetically favorable complex. nih.gov These computational models calculate a binding energy score, which helps in ranking potential interactions.
For the decapeptide this compound, a hypothetical docking study against a target protein, such as a G-protein coupled receptor (GPCR), would involve generating multiple conformations of the peptide and docking them onto the receptor's surface. The results would predict the most likely binding pose and estimate the binding affinity. The binding mode would be stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, contributed by the peptide's diverse amino acid side chains—such as the acidic groups of Glutamic and Aspartic acid, the hydrophobic side chains of Valine, Isoleucine, and Leucine, and the aromatic ring of Tyrosine. khanacademy.org
Table 1: Illustrative Predicted Binding Energies from a Hypothetical Docking Simulation
| Receptor Target (Hypothetical) | Predicted Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Peptide) |
|---|---|---|---|
| Receptor A (GPCR) | 1 | -10.5 | Glu-1, Asp-3, Tyr-9 |
| Receptor A (GPCR) | 2 | -9.8 | His-7, Leu-8, Tyr-9 |
| Receptor B (Kinase) | 1 | -8.9 | Val-2, Ile-5, Pro-4 |
| Receptor B (Kinase) | 2 | -8.2 | Asp-3, His-7 |
Enzymatic Interactions and Substrate Specificity of this compound
Substrate Recognition by Peptidases and Proteases
The enzymatic degradation of peptides is a highly specific process governed by the substrate preferences of peptidases and proteases. These enzymes typically recognize and cleave specific peptide bonds based on the amino acid residues flanking the scissile bond, particularly the residue at the P1 position (immediately N-terminal to the cleavage site). nih.gov The decapeptide this compound possesses a variety of potential recognition sites for different classes of proteases.
Dipeptidyl peptidases (DPPs), for instance, exhibit distinct P1 preferences; DPP4 is known to be specific for Proline at the P1 position, while DPP7 favors hydrophobic residues, and DPP11 targets acidic residues like Aspartic acid and Glutamic acid. nih.gov Based on its sequence, this compound could theoretically be cleaved by various enzymes. For example, cleavage after the Proline residue at position 4 could be mediated by a DPP4-like enzyme. The presence of hydrophobic residues like Leucine and Valine could make it a substrate for enzymes like DPP7 or gastricsin, which is known to cleave bonds involving hydrophobic residues. nih.govebi.ac.uk
Table 2: Potential Proteolytic Cleavage Sites in this compound
| Potential Cleavage Site | P1 Residue | P1' Residue | Potential Peptidase Class | Rationale for Specificity |
|---|---|---|---|---|
| Asp(3) - Pro(4) | Asp | Pro | Aspartyl Protease | Preference for acidic residues at P1. |
| Pro(4) - Ile(5) | Pro | Ile | DPP4-like (Serine Peptidase) | High specificity for Proline at the P1 position. nih.gov |
| Leu(8) - Tyr(9) | Leu | Tyr | Metallo/Serine Protease (e.g., DPP7) | Preference for large hydrophobic residues at P1. nih.gov |
Investigation of Potential Inhibitory or Modulatory Mechanisms
Beyond serving as substrates, peptides can also function as inhibitors or modulators of enzymatic activity. Peptides have been shown to inhibit biological processes by interfering with key enzymatic steps in signaling cascades. nih.gov For example, specific oligopeptides have been found to inhibit leukocyte chemotaxis by preventing the phosphorylation of lipomodulin, a protein that itself inhibits phospholipase A2. nih.gov This suggests a mechanism where the peptide interferes with a tyrosine phosphorylating kinase, thereby modulating downstream events. nih.gov
The decapeptide this compound contains amino acids that could facilitate such inhibitory actions. The Tyrosine residue could allow it to act as a competitive substrate or pseudosubstrate for tyrosine kinases. Similarly, the charged residues Glutamic acid and Aspartic acid could mediate binding to the active site of an enzyme, potentially blocking substrate access. khanacademy.org Studies on other peptides, such as the dipeptide His-Glu, have shown inhibitory effects on cellular degranulation by suppressing the phosphorylation of key signaling proteins like PI3K and Akt, indicating that even small peptides can exert significant modulatory effects on intracellular pathways. mdpi.com A similar mechanism could be hypothesized for this compound, whereby it could bind to an allosteric site on an enzyme, altering its conformation and activity without directly competing with the substrate.
Decapeptide this compound in Cellular Signaling Pathways: Mechanistic Insights
Individual amino acids and peptides are recognized as crucial regulators in a multitude of cellular signaling pathways, influencing gene expression, protein synthesis, and cell-to-cell communication. nih.govresearchgate.net The constituent amino acids of this compound are known to be active in several key signaling networks. nih.govresearchgate.net
Leucine, for example, is a well-known activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. nih.gov Glutamic acid is the principal excitatory neurotransmitter in the vertebrate nervous system and a precursor for the synthesis of the inhibitory neurotransmitter GABA. nih.gov Tyrosine is fundamental to signaling pathways that rely on tyrosine kinase receptors; the phosphorylation of tyrosine residues on receptor and substrate proteins is a critical step in many signal transduction cascades. khanacademy.org Furthermore, peptides containing Tyrosine and Glutamic acid have been demonstrated to inhibit cellular responses by reducing the phosphorylation of key signaling proteins, suggesting a role for tyrosine kinase involvement. nih.gov
The entire decapeptide could potentially act as a signaling molecule itself, binding to a specific cell surface receptor to initiate an intracellular cascade. Alternatively, upon proteolytic cleavage, it could release smaller bioactive peptides or individual amino acids that then participate in signaling. nih.govresearchgate.net Given the presence of multiple functional amino acids, the peptide could modulate pathways related to nutrient sensing (Leucine and mTORC1), neurotransmission (Glutamic acid), and growth factor signaling (Tyrosine phosphorylation). khanacademy.orgnih.govnih.gov
Table 3: Known Signaling Roles of Constituent Amino Acids
| Amino Acid | Known Signaling Pathway/Role | Reference |
|---|---|---|
| Glutamic acid (Glu) | Principal excitatory neurotransmitter; precursor for GABA. | nih.gov |
| Valine (Val) | Contributes to the hydrophobic core of proteins. | khanacademy.org |
| Aspartic acid (Asp) | Often involved in enzyme active sites due to its negative charge. | khanacademy.org |
| Proline (Pro) | Influences protein structure; involved in mTORC1 signaling. | khanacademy.orgnih.gov |
| Isoleucine (Ile) | Essential amino acid contributing to hydrophobic interactions. | khanacademy.org |
| Glycine (B1666218) (Gly) | Can act as a neurotransmitter; provides structural flexibility. | khanacademy.orgnih.gov |
| Histidine (His) | Imidazole (B134444) ring acts as a proton shuttle in enzyme active sites. | khanacademy.org |
| Leucine (Leu) | Key activator of the mTORC1 pathway, regulating protein synthesis. | nih.gov |
| Tyrosine (Tyr) | Crucial for signaling via tyrosine kinase receptors through phosphorylation. | khanacademy.org |
Mechanistic Pathways of Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh Degradation and Stability in Research Settings
Hydrolytical Degradation Mechanisms of the Decapeptide
Hydrolysis is a major pathway for peptide degradation in aqueous solutions, leading to either peptide bond cleavage or modification of amino acid side chains. For H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, the most significant hydrolytic events occur at the aspartyl residue.
While deamidation is specific to asparagine, the analogous reaction for aspartic acid (Asp) is isomerization, which proceeds through a common succinimide (B58015) (cyclic imide) intermediate. This process is particularly relevant for the decapeptide due to the presence of an Asp-Pro sequence, a motif known to be highly susceptible to this reaction.
The reaction is initiated by the nucleophilic attack of the backbone nitrogen atom of the proline residue on the side-chain carboxyl group of the aspartic acid. This forms a five-membered succinimide ring intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed in two ways:
Hydrolysis to the native aspartyl linkage: Re-formation of the original peptide.
Hydrolysis to an isoaspartyl linkage: This creates an isomer where the peptide backbone is rerouted through the original side-chain carboxyl group, inserting a methylene (B1212753) group into the chain.
The formation of the isoaspartate isomer is often favored. This isomerization alters the peptide's primary structure, which can lead to changes in its conformation and a potential loss of biological activity. The rate of succinimide formation is highly dependent on the C-terminal neighboring residue, with sequences like Asp-Pro and Asp-Gly being particularly labile. Studies on model peptides have shown that the Asp-Pro bond is one of the most sensitive to spontaneous cleavage and isomerization.
| Factor | Effect on this compound | Mechanism |
|---|---|---|
| Sequence | The Asp-Pro sequence significantly increases the rate of succinimide formation. | The geometry of the proline ring facilitates the necessary conformation for the nucleophilic attack. |
| pH | The reaction is pH-dependent, with increased rates observed under both acidic and alkaline conditions. | Under acidic conditions, the formation of the cyclic imide can be catalyzed. Under basic conditions, the rate also increases. |
| Temperature | Higher temperatures accelerate the rate of isomerization. | Provides the necessary activation energy for the cyclization reaction. |
The peptide bonds within this compound are susceptible to hydrolysis under both acidic and basic conditions, with the Asp-Pro bond being a particular hotspot for cleavage.
Under Acidic Conditions: In acidic solutions, peptide bond hydrolysis is generally accelerated. The mechanism involves protonation of the carbonyl oxygen of the peptide bond, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by a water molecule. For the decapeptide, the Asp-Pro bond is exceptionally labile in dilute acid. Studies on decapeptides with a common Tyr-Ala-Arg-Asp-Aaa-Pro-Leu-Gly-Tyr-Thr sequence found that cleavage at the Asp-Aaa bond was the major degradation pathway, with a strong pH dependency below pH 5. Research on model hexapeptides also showed that at very acidic pH (e.g., 0.3-3.0), the primary degradation pathway is the specific acid-catalyzed hydrolysis of the Asp-Gly amide bond.
Under Basic Conditions: In alkaline solutions (pH > 8
Racemization of Amino Acid Residues within the Decapeptide Sequence
Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a significant non-enzymatic modification that can affect the structure and function of peptides. researchgate.net The rate of racemization for each amino acid residue in the this compound sequence is influenced by several factors, including the identity of the amino acid, its position in the peptide, the nature of the adjacent residues, pH, and temperature. creation.com
In general, amino acid residues at the N-terminus of a peptide are more susceptible to racemization. However, the rate can be significant for internal residues as well. The presence of certain amino acid side chains can also influence the rate of racemization of neighboring residues.
For the decapeptide this compound, the following points regarding racemization are of note:
Aspartic Acid (Asp): Aspartic acid is one of the most readily racemized amino acid residues in peptides, particularly when it is located C-terminal to a glycine (B1666218) residue. creation.com In this decapeptide, Asp is followed by Proline.
Proline (Pro): While proline itself is a secondary amine and thus less prone to racemization at its own α-carbon via the typical enolization mechanism, its rigid structure can influence the conformation of the peptide backbone and potentially affect the racemization rates of adjacent residues. mdpi.comnih.gov The presence of proline can introduce kinks in the peptide chain, which may alter the accessibility of the α-hydrogens of neighboring amino acids to catalytic species. nih.gov
Histidine (His): The imidazole (B134444) side chain of histidine can act as a general base or acid, potentially catalyzing the racemization of nearby amino acid residues.
Tyrosine (Tyr): As the C-terminal residue, tyrosine's α-hydrogen is susceptible to abstraction, leading to racemization.
The rate of racemization for amino acids in peptides generally increases with higher temperatures and at alkaline pH. The table below provides a qualitative overview of the relative susceptibility of the amino acid residues in the decapeptide to racemization based on general principles.
| Amino Acid Residue | Position | Relative Susceptibility to Racemization | Notes |
|---|---|---|---|
| Glutamic Acid (Glu) | 1 (N-terminus) | Moderate to High | N-terminal position can increase susceptibility. |
| Valine (Val) | 2 | Low | Bulky side chain can sterically hinder racemization. |
| Aspartic Acid (Asp) | 3 | High | Intrinsically prone to racemization. |
| Proline (Pro) | 4 | Very Low | Cyclic structure restricts racemization at its α-carbon. |
| Isoleucine (Ile) | 5 | Low | Bulky side chain. |
| Glycine (Gly) | 6 | Not Applicable | Achiral. |
| Histidine (His) | 7 | Moderate | Imidazole side chain can participate in catalysis. |
| Leucine (Leu) | 8 | Low | Bulky side chain. |
| Tyrosine (Tyr) | 9 (C-terminus) | Moderate to High | C-terminal position can increase susceptibility. |
Kinetic Analysis of Decapeptide this compound Degradation Processes
The degradation of this compound in research settings can occur through several chemical pathways, with hydrolysis of peptide bonds being a primary concern. The kinetics of these degradation processes are crucial for determining the shelf-life and optimal handling conditions for this peptide.
A major degradation pathway for this decapeptide is the cleavage of the peptide bond between Aspartic Acid (Asp) and Proline (Pro). researchgate.netbiosynth.com The Asp-Pro bond is known to be particularly labile, especially under acidic conditions. researchgate.netbiosynth.com This cleavage is a non-enzymatic hydrolytic reaction that proceeds via the formation of a cyclic imide intermediate. The degradation process at the Asp-Pro site generally follows first-order kinetics. researchgate.net
The rate of degradation is highly dependent on pH and temperature. Studies on model decapeptides containing the Asp-Pro sequence have shown a strong pH dependence of cleavage, particularly at pH values below 5. researchgate.net
| Condition | Hypothetical First-Order Rate Constant (k) for Asp-Pro Cleavage (s⁻¹) | Hypothetical Half-Life (t½) |
|---|---|---|
| pH 4.0, 25°C | 1.0 x 10⁻⁷ | ~80 days |
| pH 4.0, 40°C | 5.0 x 10⁻⁷ | ~16 days |
| pH 4.0, 60°C | 3.0 x 10⁻⁶ | ~2.7 days |
| pH 5.5, 60°C | 1.5 x 10⁻⁶ | ~5.4 days |
Other potential degradation pathways for this decapeptide include:
Hydrolysis at other peptide bonds: While the Asp-Pro bond is the most susceptible, other peptide bonds can also undergo hydrolysis, albeit at slower rates.
Oxidation of Histidine and Tyrosine: The imidazole ring of histidine and the phenolic side chain of tyrosine are susceptible to oxidation, which can be catalyzed by trace metal ions. encyclopedia.pub
Pyroglutamate (B8496135) formation: The N-terminal glutamic acid can undergo cyclization to form pyroglutamic acid, particularly at acidic pH. researchgate.netnih.gov
Mechanistic Understanding of Stabilizing Agents and Conditions in Research Environments
To minimize degradation and maintain the integrity of this compound in research settings, various stabilizing agents and conditions can be employed. The choice of stabilizer depends on the primary degradation pathway being targeted.
pH Control and Buffers: Maintaining an optimal pH is the most critical factor in stabilizing this decapeptide. nih.gov Given the lability of the Asp-Pro bond in acidic conditions, a pH in the neutral range (pH 6-8) is generally recommended for storage in solution. The choice of buffer is also important, as some buffer components can catalyze degradation reactions. Phosphate and citrate (B86180) buffers are commonly used.
Temperature Control: As with most chemical reactions, the rate of peptide degradation is highly dependent on temperature. Storing the peptide in a lyophilized form at -20°C or -80°C is the most effective way to ensure long-term stability. researchgate.net Once in solution, it should be stored at low temperatures (e.g., 4°C for short-term storage) and frozen for longer-term storage to minimize degradation kinetics.
Excipients: Various excipients can be added to peptide formulations to enhance stability.
Cryoprotectants/Lyoprotectants: For lyophilized preparations, sugars such as sucrose (B13894) and trehalose (B1683222) can act as lyoprotectants, preserving the peptide's structure during freezing and drying.
Antioxidants: To prevent the oxidation of histidine and tyrosine residues, antioxidants such as ascorbic acid or methionine can be included in the formulation.
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidation reactions. encyclopedia.pub
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic side chains of amino acids like tyrosine and leucine, protecting them from degradation and potentially inhibiting aggregation. researchgate.netnih.govgoogle.com Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. google.com
The following table summarizes some stabilizing strategies and their mechanisms of action for the decapeptide this compound.
| Stabilizing Strategy | Mechanism of Action | Targeted Degradation Pathway |
|---|---|---|
| pH control (neutral pH) | Minimizes acid-catalyzed hydrolysis. | Asp-Pro bond cleavage, pyroglutamate formation. |
| Low-temperature storage | Reduces the rate of all chemical reactions. | All degradation pathways. |
| Lyophilization | Removes water, which is a reactant in hydrolysis. | Hydrolysis. |
| Addition of antioxidants (e.g., ascorbic acid) | Scavenges reactive oxygen species. | Oxidation of His and Tyr. |
| Addition of chelating agents (e.g., EDTA) | Sequesters metal ions that catalyze oxidation. | Oxidation of His and Tyr. |
| Addition of cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with hydrophobic residues. | Degradation of Tyr and Leu, potential aggregation. |
Advanced Analytical and Characterization Methodologies for Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradant Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of peptides, offering high resolution and sensitivity for purity assessment and the identification of related substances and degradation products. nih.gov
The development of a robust HPLC method for H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH involves a systematic optimization of chromatographic conditions to achieve efficient separation of the main peptide from its impurities. acs.orgwur.nl These impurities can arise during synthesis, purification, or storage.
A typical approach involves reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. Key parameters that are optimized during method development include:
Stationary Phase: C18 columns are commonly used for peptide separations, offering a good balance of retention and resolution.
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) and an organic modifier (commonly acetonitrile).
Flow Rate and Temperature: These are adjusted to optimize separation efficiency and analysis time.
Detection: UV detection at a specific wavelength (e.g., 210-230 nm) is standard for peptides due to the absorbance of the peptide bond.
Once developed, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. acs.orgwur.nl Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the main peak | Complies |
This table presents hypothetical data for illustrative purposes.
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient concentration without interference from degradation products, impurities, or excipients. nih.gov For the decapeptide this compound, developing such a method is crucial for assessing its stability under various environmental conditions.
This involves subjecting the decapeptide to forced degradation (stress testing) under conditions such as:
Acidic and alkaline hydrolysis
Oxidation
Thermal stress
Photolytic stress
The stressed samples are then analyzed by the developed RP-HPLC method to ensure that all degradation products are well-separated from the parent peptide and from each other. acs.orgwur.nl This separation is critical for accurately quantifying the remaining amount of the intact decapeptide and for profiling the degradation pathway. Significant degradation is often observed under oxidative, alkaline, and acidic conditions for similar decapeptides. acs.org
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl | 24 h | 15.2% | D1 (5.8 min), D2 (7.1 min) |
| 0.1 M NaOH | 8 h | 25.6% | D3 (4.5 min), D4 (6.3 min) |
| 10% H₂O₂ | 12 h | 32.1% | D5 (8.9 min), D6 (10.2 min) |
| 60°C | 48 h | 8.5% | D7 (9.5 min) |
| UV Light (254 nm) | 72 h | 5.3% | D8 (11.0 min) |
This table presents hypothetical data for illustrative purposes.
Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charge heterogeneity in peptides and proteins, which can arise from modifications such as deamidation, isomerization, or incomplete processing, leading to the formation of charge variants.
For the decapeptide this compound, which contains acidic (Glu, Asp) and basic (His) amino acid residues, charge heterogeneity can be a critical quality attribute. Capillary Zone Electrophoresis (CZE) is a common CE mode used for this purpose. In CZE, the separation occurs in a buffer-filled capillary, and the migration time of each variant is dependent on its electrophoretic mobility. The use of organic modifiers in the buffer can be beneficial for hydrophobic peptides to prevent precipitation and improve peak shape.
The high efficiency of CE allows for the resolution of species with very subtle differences in charge. This makes it an excellent orthogonal technique to RP-HPLC for a more comprehensive characterization of the decapeptide's purity and stability.
Table 3: Illustrative Capillary Electrophoresis Parameters for Charge Heterogeneity Analysis
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 214 nm |
This table presents typical parameters for illustrative purposes.
Advanced Mass Spectrometry (MS) Techniques for High-Resolution Analysis (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS))
Advanced mass spectrometry techniques provide invaluable information on the primary structure and higher-order structure of peptides. For this compound, high-resolution mass spectrometry can confirm its molecular weight with high accuracy.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics and solvent accessibility of peptides in solution. The principle of HDX-MS relies on the exchange of labile amide hydrogens on the peptide backbone with deuterium (B1214612) atoms from a deuterated solvent (D₂O). The rate of this exchange is dependent on the local structural environment; residues in well-ordered structures (like helices or sheets) or those involved in interactions will exchange more slowly than residues in flexible, solvent-exposed regions.
The general workflow for a bottom-up HDX-MS experiment on the decapeptide would involve:
Deuterium Labeling: Incubating the peptide in a D₂O-based buffer for various time points.
Quenching: Lowering the pH and temperature to slow down the back-exchange of deuterium for hydrogen.
Proteolytic Digestion (if necessary for larger peptides): Using an acid-stable protease like pepsin to generate smaller fragments. For a decapeptide, this step might be omitted.
LC-MS Analysis: Separating the peptide (or its fragments) and measuring the mass increase due to deuterium incorporation.
By analyzing the deuterium uptake over time for the intact peptide or its fragments, a map of its solvent accessibility and conformational dynamics can be generated. This information is crucial for understanding its structure-function relationship and how its conformation might change upon interaction with other molecules.
Table 4: Illustrative Deuterium Uptake Data for this compound
| Peptide Region | Time (min) | Deuterium Uptake (%) | Interpretation |
| Glu-Val-Asp | 1 | 85% | Highly solvent-exposed, flexible N-terminus |
| Pro-Ile-Gly | 1 | 50% | Moderately exposed, potentially some structure |
| His-Leu-Tyr | 1 | 70% | Solvent-exposed C-terminal region |
| Glu-Val-Asp | 10 | 95% | Fully exchanged |
| Pro-Ile-Gly | 10 | 75% | Slower exchange suggests some protection |
| His-Leu-Tyr | 10 | 90% | Nearly fully exchanged |
This table presents hypothetical data for illustrative purposes.
Microcalorimetric Techniques (ITC, Differential Scanning Calorimetry (DSC)) for Biophysical Characterization
Microcalorimetry techniques are used to measure the heat changes associated with biochemical and biophysical processes, providing direct thermodynamic information about the stability and interactions of molecules like this compound.
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions. nih.gov It directly measures the heat released or absorbed when one molecule is titrated into a solution containing its binding partner. From a single ITC experiment, one can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated. This technique would be invaluable for studying the interaction of the decapeptide with a target receptor or other biomolecules.
Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of peptides and proteins. amazonaws.comjournaljpri.com DSC measures the heat capacity of a solution as a function of temperature. As the temperature increases, the peptide will transition from its folded (native) state to an unfolded (denatured) state, which is accompanied by the absorption of heat. The temperature at the midpoint of this transition is the melting temperature (Tₘ), a key indicator of thermal stability. DSC also provides the calorimetric enthalpy (ΔH) of unfolding. For a decapeptide, which may not have a highly ordered structure in solution, the DSC thermogram might show a broad, low-enthalpy transition.
Table 5: Illustrative Thermodynamic Parameters from Microcalorimetry
| Technique | Parameter | Illustrative Value |
| ITC (Peptide-Target Binding) | Binding Affinity (Kₐ) | 1.5 x 10⁶ M⁻¹ |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | |
| Entropy Change (ΔS) | -5.8 cal/mol·K | |
| DSC (Thermal Stability) | Melting Temperature (Tₘ) | 55.3 °C |
| Enthalpy of Unfolding (ΔH) | 25.7 kcal/mol |
This table presents hypothetical data for illustrative purposes.
Emerging Research Perspectives and Future Directions in Decapeptide H Glu Val Asp Pro Ile Gly His Leu Tyr Oh Studies
Integration of Multi-Omics Data in Decapeptide Research Workflows
A holistic understanding of the biological role of H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH requires a systems-level approach. The integration of multi-omics data provides a multidimensional view of the molecular landscape in which the peptide operates. creative-proteomics.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the peptide's mechanism of action and its downstream effects. mdpi.com
By exposing a biological system to the decapeptide, researchers can generate multi-layered datasets. For instance, transcriptomics can reveal which genes are up- or down-regulated in response to the peptide, proteomics can identify protein interaction partners or changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. youtube.com This integrated analysis helps to unravel complex molecular interactions and regulatory networks, providing unparalleled insights into cellular processes and potential therapeutic targets. creative-proteomics.com
A typical multi-omics workflow involves several key stages, from data acquisition and pre-processing to integrative analysis and experimental validation. researchgate.net This data-driven approach allows for the development of models that represent the cellular interactome and its dynamic response to the decapeptide. researchgate.net
Table 1: Hypothetical Multi-Omics Workflow for this compound Research
| Omics Layer | Technology/Platform | Potential Data Generated | Biological Insight |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially expressed genes (DEGs) and non-coding RNAs. | Identification of signaling pathways and gene regulatory networks modulated by the peptide. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Changes in protein abundance, post-translational modifications (PTMs), and protein-peptide interactions. | Elucidation of direct molecular targets and downstream signaling cascades. |
| Metabolomics | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (GC-MS, LC-MS) | Alterations in the levels of endogenous metabolites (e.g., lipids, amino acids, sugars). | Understanding the peptide's impact on cellular metabolism and physiological state. |
| Data Integration | Computational & Bioinformatic Tools (e.g., xMWAS, OmicsNet) mdpi.com | Correlation networks, pathway maps, predictive models. | A holistic view of the peptide's mechanism of action, bridging molecular changes to phenotype. |
Artificial Intelligence and Machine Learning in De Novo Peptide Design and Functional Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, shifting the paradigm from discovery to design. stackwave.compreprints.org These computational tools can analyze vast datasets to predict the structure and function of peptides like this compound and to design novel sequences with enhanced or entirely new properties. stackwave.comnih.gov
De novo peptide design, or creating peptides from scratch, is a particularly promising area. stackwave.com Generative models, such as Generative Adversarial Networks (GANs), can learn the underlying principles of effective peptide sequences from existing data and then generate novel sequences predicted to have specific functions. stackwave.comnih.gov Similarly, diffusion models can generate realistic protein and peptide structures from scratch. preprints.orggoogle.com For this compound, these methods could be used to design analogs with improved stability, higher binding affinity to a target, or reduced off-target effects.
Furthermore, predictive models are becoming increasingly accurate. Structure prediction tools like AlphaFold have dramatically improved the ability to determine the three-dimensional shape of a peptide from its amino acid sequence, which is crucial for understanding its function. stackwave.compreprints.org ML models can also be trained to predict various properties, such as antimicrobial activity, cell penetration, and toxicity, accelerating the development of therapeutic peptides. nih.gov
Table 2: Applications of AI/ML in the Study of this compound
| AI/ML Application | Specific Tool/Technique | Objective | Potential Outcome |
|---|---|---|---|
| Structure Prediction | AlphaFold, RoseTTAFold preprints.org | Predict the 3D conformation of the decapeptide. | Insight into receptor binding sites and mechanisms of action. |
| Functional Prediction | Supervised Learning Models | Predict biological activity (e.g., antimicrobial, anti-inflammatory). | Prioritization of experimental validation for specific therapeutic areas. |
| De Novo Design | Generative Adversarial Networks (GANs), Diffusion Models preprints.orgnih.gov | Generate novel peptide sequences based on the original decapeptide. | Creation of new peptide candidates with optimized properties (e.g., increased potency, stability). |
| Property Optimization | Evolutionary Algorithms chemrxiv.org | Systematically modify the sequence to enhance desired characteristics. | Identification of key amino acid residues for function and development of superior analogs. |
Expansion of Decapeptide Chemical Space through Non-Canonical Amino Acid Incorporation
The 20 proteinogenic amino acids offer a vast but limited chemical space for peptide design. A key future direction is the incorporation of non-canonical amino acids (ncAAs) into the this compound sequence to introduce novel chemical functionalities and structural properties. researchgate.netacs.org This strategy can overcome some of the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation. researchgate.net
The inclusion of ncAAs can enhance a peptide's stability, modulate its conformation, and improve its pharmacokinetic profile. researchgate.net For example, replacing a standard amino acid with a fluorinated analog can alter electronic properties and improve binding, while incorporating beta-amino acids can introduce resistance to enzymatic breakdown. researchgate.net There are both chemical and biological methods for incorporating ncAAs. Solid-phase peptide synthesis allows for the flexible inclusion of a wide variety of ncAAs, while biological systems can be engineered to incorporate specific ncAAs during protein synthesis. researchgate.netnih.gov
By systematically substituting each position in the this compound sequence with various ncAAs, a library of analogs can be created with a greatly expanded range of chemical and physical properties, leading to the discovery of molecules with superior therapeutic potential.
Table 3: Examples of Non-Canonical Amino Acids and Their Potential Impact on this compound
| Non-Canonical Amino Acid (ncAA) | Abbreviation | Potential Modification to Peptide | Rationale for Incorporation |
|---|---|---|---|
| Ornithine | {ORN} | Replaces Lysine or Arginine. | Modifies basicity and potential for salt-bridge interactions. |
| Norleucine | {NLE} | Replaces Leucine or Isoleucine. | Provides a non-metabolizable hydrophobic side chain, potentially increasing in vivo stability. |
| Pyroglutamic Acid | {pGLU} | Replaces N-terminal Glutamic acid. | Protects against N-terminal degradation by aminopeptidases. |
| Citrulline | {CIT} | Replaces Arginine. | Removes positive charge, alters hydrogen bonding capacity. |
| D-Amino Acids (e.g., D-Leucine) | {d-LEU} | Replaces the corresponding L-amino acid. | Confers significant resistance to proteolysis, increasing peptide half-life. |
Methodological Advancements in High-Throughput Decapeptide Screening and Characterization
To effectively explore the vast chemical space created by sequence variations and ncAA incorporation, methodological advancements in high-throughput screening (HTS) are essential. HTS allows for the rapid and automated testing of large libraries of peptides against specific biological targets. creative-peptides.commdpi.com This technology is critical for identifying "hits"—peptides that exhibit a desired biological activity—from thousands or even millions of candidates in a cost-effective and timely manner. creative-peptides.com
Modern HTS platforms utilize miniaturized formats, such as 96-, 384-, or 1536-well microplates, along with robotics and automated data analysis. creative-peptides.com Screening assays can be either biochemical (e.g., measuring binding to a purified receptor) or cell-based (e.g., measuring a change in cell signaling or viability). mdpi.com For the decapeptide this compound, an HTS campaign could be designed to screen a library of its analogs for improved binding to a target protein or for a more potent effect in a cellular model of a disease.
Recent innovations, such as phage display coupled with flow cytometry and advanced mass spectrometry techniques, have further increased the throughput and sensitivity of peptide characterization. nih.govnih.gov These methods enable not just the identification of active peptides but also the detailed characterization of their binding affinity, specificity, and mechanism of action early in the discovery process. nih.govnih.gov
Table 4: A Generalized High-Throughput Screening (HTS) Workflow
| Step | Description | Key Technologies | Objective for Decapeptide Research |
|---|---|---|---|
| 1. Library Generation | Synthesis of a large, diverse collection of peptide analogs of this compound. | Automated Solid-Phase Peptide Synthesis (SPPS), Combinatorial Biology (e.g., Phage Display). | Create a pool of candidate molecules for screening. |
| 2. Assay Development | Design of a robust, sensitive, and automatable assay to measure the desired biological activity. | Fluorescence Polarization, FRET, ELISA, Cell-based reporter assays. | Establish a reliable method to detect peptide activity. |
| 3. High-Throughput Screening | Automated testing of the entire peptide library using the developed assay. | Robotic liquid handlers, multi-well plate readers, flow cytometers. | Identify initial "hits" from the library that show activity. |
| 4. Hit Confirmation & Characterization | Re-testing and validating the activity of the initial hits and performing secondary assays to determine properties like potency and specificity. | Dose-response analysis, binding kinetics (e.g., SPR), LC-MS. nih.gov | Confirm active peptides and select the most promising leads for further development. |
Theoretical Frameworks for Understanding Decapeptide this compound Evolution and Functional Diversification
Understanding how a peptide like this compound came to exist and function requires the application of evolutionary principles. Theoretical frameworks can provide insights into the processes that shaped its sequence and biological role over time. Proteins and peptides are believed to evolve through processes of duplication, fusion, and diversification, where simpler ancestral segments are combined and modified to create new functions. nih.govoup.com
Dayhoff's hypothesis, for example, suggests that complex proteins emerged from the duplication and fusion of simpler peptides. nih.gov A decapeptide could represent a conserved functional unit that originated from such an evolutionary process. Its sequence may have been refined over millions of years through mutation and natural selection to optimize its interaction with a specific molecular target.
Genetic algorithms, a type of computational method inspired by natural evolution, can be used to model these processes. chemrxiv.org By starting with a random population of peptide sequences and applying selective pressures in silico, researchers can simulate evolutionary trajectories and identify sequences that converge on solutions with high "fitness" (e.g., strong binding to a target). chemrxiv.orgchemrxiv.org This approach can not only help explain why the specific sequence of this compound is effective but also guide the design of new peptides by mimicking the process of natural evolution. chemrxiv.org
Table 5: Application of Evolutionary Concepts to Decapeptide Research
| Evolutionary Concept | Description | Relevance to this compound |
|---|---|---|
| Gene Duplication & Fusion | The process where a gene is duplicated, allowing one copy to mutate and potentially acquire a new function while the other retains the original function. nih.gov | The decapeptide sequence may have arisen from a smaller, ancestral peptide that was duplicated and modified over evolutionary time. |
| Natural Selection | The process whereby organisms better adapted to their environment tend to survive and produce more offspring. At the molecular level, this favors sequences with beneficial functions. | The specific amino acid sequence was likely selected for its ability to fold into a stable structure and bind effectively to its biological target. |
| Directed Evolution (in vitro) | A laboratory method used to mimic natural selection to evolve proteins or peptides with desired properties. mdpi.com | Can be used to screen vast libraries of the decapeptide's variants to "evolve" new versions with enhanced affinity, stability, or novel functions. |
| Fitness Landscape | A conceptual model that maps sequence possibilities to a measure of functional fitness. mdpi.com | Helps visualize how small changes to the decapeptide's sequence can lead to either improved or diminished function, guiding rational design efforts. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). Monitor absorbance at 214 nm for peptide bonds and 280 nm for aromatic residues like tyrosine .
- Structural Confirmation : Employ mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation. For secondary structure analysis, circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) can reveal α-helical or β-sheet propensities .
Q. How should researchers design experiments to assess the peptide’s stability under physiological conditions?
- Methodological Answer :
- Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and track degradation over time using LC-MS. For oxidation-prone residues (e.g., methionine, tyrosine), include reducing agents like TCEP or antioxidants. Compare stability in serum-containing vs. serum-free media to evaluate protease susceptibility .
Q. What protocols are effective for optimizing solid-phase synthesis of this peptide?
- Methodological Answer :
- Use Fmoc chemistry with a Wang resin for C-terminal carboxylate groups. Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy. For challenging residues (e.g., aspartic acid in Pro-Asp sequences), employ double coupling or microwave-assisted synthesis to minimize deletion sequences. Cleave with TFA:water:triisopropylsilane (95:2.5:2.5) and purify via preparative HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on peptide-receptor binding affinities?
- Methodological Answer :
- Validate computational models (e.g., molecular docking or MD simulations) with mutagenesis studies. For example, alanine-scanning mutations of key residues (e.g., His⁷, Tyr⁹) can test predicted binding interfaces. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics experimentally .
Q. What strategies mitigate aggregation during in vitro assays with this peptide?
- Methodological Answer :
- Screen buffer conditions (e.g., pH, ionic strength, detergents like CHAPS) to minimize hydrophobic interactions. Use dynamic light scattering (DLS) to monitor aggregate formation. For cell-based assays, pre-treat the peptide with organic solvents (e.g., DMSO) and dilute into assay buffers to maintain solubility .
Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Investigate metabolic stability by incubating the peptide with liver microsomes or plasma, followed by LC-MS to identify degradation products. Use knockout animal models to assess target specificity. For pharmacokinetic challenges, consider PEGylation or liposomal encapsulation to enhance bioavailability .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in peptide activity studies?
- Methodological Answer :
- Fit sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression methods. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. How can researchers validate the peptide’s mechanism of action when pathway crosstalk is suspected?
- Methodological Answer :
- Combine RNA-seq or phosphoproteomics to map downstream signaling networks. Use inhibitors (e.g., kinase inhibitors) or CRISPR-Cas9 gene editing to block candidate pathways. Cross-validate with co-immunoprecipitation (Co-IP) to confirm direct protein interactions .
Literature and Resource Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
